5-Bromo-2-methoxy-(d3)-benzoic acid

Descripción

BenchChem offers high-quality 5-Bromo-2-methoxy-(d3)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-(d3)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUXZIRWBYBAQ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

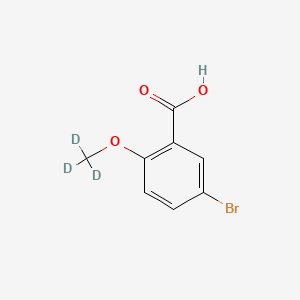

Chemical structure and properties of 5-Bromo-2-methoxy-(d3)-benzoic acid

An In-depth Technical Guide to 5-Bromo-2-methoxy-(d3)-benzoic acid

Introduction

5-Bromo-2-methoxy-(d3)-benzoic acid is a specialized, high-purity chemical compound primarily utilized in advanced scientific research. As a stable isotope-labeled (SIL) analog of 5-bromo-2-methoxybenzoic acid, its strategic value lies in the replacement of three hydrogen atoms with deuterium isotopes on the methoxy group. This isotopic enrichment provides a distinct mass shift without significantly altering the compound's chemical properties, making it an invaluable tool for researchers in drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and core applications, providing scientists with the foundational knowledge required for its effective use.

Molecular Structure and Chemical Identifiers

The molecular architecture of 5-Bromo-2-methoxy-(d3)-benzoic acid is centered on a benzoic acid core. The benzene ring is substituted with a bromine atom at position 5 and a deuterated methoxy group (-OCD₃) at position 2. This structure is foundational to its utility as a chemical intermediate and analytical standard.

Caption: 2D structure of 5-Bromo-2-methoxy-(d3)-benzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-bromo-2-(trideuteriomethoxy)benzoic acid | [1] |

| CAS Number | 1235590-03-6 | [1] |

| Molecular Formula | C₈H₄BrD₃O₃ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Non-Deuterated MW | 231.04 g/mol | [2][3] |

| InChI | InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | [3] |

| InChIKey | JFDUXZIRWBYBAQ-FIBGUPNXSA-N | [3] |

| SMILES | C([2H])([2H])([2H])OC1=C(C=C(C=C1)Br)C(O)=O |[3] |

Physicochemical Properties

The physical properties of 5-Bromo-2-methoxy-(d3)-benzoic acid are nearly identical to its non-deuterated counterpart due to the negligible impact of isotopic substitution on intermolecular forces. The data presented below, unless otherwise specified, are for the non-deuterated analog, 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9), and serve as a reliable proxy.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder/solid | [4][5][6] |

| Melting Point | 118-122 °C | [2][4] |

| Boiling Point | 334.7 °C at 760 mmHg | [4][5] |

| Density | ~1.625 g/cm³ | [4][7] |

| Solubility | Soluble in DMSO, Methanol; Slightly soluble in water | [1] |

| Vapor Pressure | 4.97E-05 mmHg at 25°C |[4][5] |

The Role and Application of Deuterium Labeling

Expertise & Experience: The deliberate incorporation of deuterium into a molecule is a strategic decision rooted in the principles of analytical chemistry and drug metabolism. While chemically similar to hydrogen, deuterium's greater mass (approximately double) introduces a kinetic isotope effect (KIE). This effect can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. However, in the case of a methoxy group (a common site of O-demethylation by cytochrome P450 enzymes), deuteration serves a more common and critical purpose: its use as a stable, non-radioactive tracer and internal standard in quantitative mass spectrometry.[8][9]

Key Applications:

-

Internal Standard for Bioanalysis: In pharmacokinetic studies, accurately quantifying a drug or metabolite in a complex biological matrix (like plasma or urine) is essential. An ideal internal standard co-elutes chromatographically and has identical extraction recovery and ionization efficiency to the analyte.[] The deuterated analog is the gold standard for this purpose. It behaves identically during sample preparation and analysis but is distinguished by its higher mass in the mass spectrometer, allowing for precise ratiometric quantification.[9][]

-

Metabolite Identification: When administered in vivo or in vitro, the parent compound and all its metabolites will contain the deuterium label.[8][] This "mass tag" allows researchers to easily distinguish drug-related material from endogenous background noise in mass spectrometry scans, simplifying the process of identifying metabolic pathways.[]

Caption: Workflow for using a SIL compound as an internal standard.

Synthesis and Purification

Causality Behind Experimental Choices: The synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid logically proceeds from a readily available precursor, 5-bromo-2-hydroxybenzoic acid. The key transformation is the methylation of the hydroxyl group. To introduce the deuterium label, a deuterated methylating agent is required. Deuterated methyl iodide (CD₃I) is an excellent choice due to its high reactivity and commercial availability. The reaction is an O-alkylation, specifically a Williamson ether synthesis, which requires a base to deprotonate the phenolic hydroxyl, making it a more potent nucleophile. A moderately strong base like potassium carbonate (K₂CO₃) is suitable as it is effective, inexpensive, and easy to handle. Acetone is a common solvent for this reaction as it readily dissolves the reactants and is inert under these conditions.

Experimental Protocol: Synthesis

Trustworthiness: This protocol includes a final purification step and suggests methods for quality control, ensuring a self-validating system to confirm the identity and purity of the final product.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzoic acid (2.17 g, 10 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and 40 mL of anhydrous acetone.

-

Addition of Labeled Reagent: Add deuterated methyl iodide (CD₃I) (0.75 mL, 12 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

Validation: Confirm product identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.

Caption: Synthetic workflow for the target compound.

Analytical Characterization

Unambiguous characterization is critical for confirming the successful synthesis and isotopic enrichment of the target compound.

Table 3: Spectroscopic Data and Interpretation

| Technique | Expected Observations | Rationale & Interpretation |

|---|---|---|

| ¹H NMR | Signals for 3 aromatic protons. Absence of a singlet around 3.9-4.0 ppm. Broad singlet >10 ppm for the carboxylic acid proton. | The key confirmation of deuteration is the disappearance of the methoxy proton signal. The aromatic signals will remain, confirming the integrity of the backbone structure.[11] |

| ¹³C NMR | Signals for all 8 carbons. The deuterated methoxy carbon (-CD₃) signal will appear as a multiplet (due to C-D coupling) and at a slightly different chemical shift compared to a -CH₃ group. | Provides a complete carbon skeleton map. The splitting pattern of the methoxy carbon signal confirms the C-D bonds.[12] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 234/236. A characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. | The molecular weight is 3 units higher than the non-deuterated analog, confirming the incorporation of three deuterium atoms. The M/M+2 pattern is the classic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13] |

| IR Spec. | Broad O-H stretch (~3300-2500 cm⁻¹). C=O stretch (~1710-1680 cm⁻¹). Aromatic C=C stretches (~1600-1450 cm⁻¹). C-D stretching bands around 2200-2100 cm⁻¹. | The presence of C-D stretching vibrations at a lower frequency than typical C-H stretches (~3000-2850 cm⁻¹) is direct evidence of deuteration.[3][13] |

Safety and Handling

The toxicological properties of 5-Bromo-2-methoxy-(d3)-benzoic acid are expected to be the same as its non-deuterated analog. The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Table 4: GHS Hazard Information for 5-Bromo-2-methoxybenzoic acid

| Hazard | Classification | Precautionary Codes | Reference |

|---|---|---|---|

| Pictogram | GHS06 (Skull and crossbones) | - | [2][3] |

| Signal Word | Danger | - | [2][3] |

| Hazard Statement | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2][3][5] |

| PPE | Eyeshields, gloves, respirator | - | [2] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | - |[2] |

Conclusion

5-Bromo-2-methoxy-(d3)-benzoic acid is a highly valuable research chemical whose utility is defined by the stable isotopic label on its methoxy group. While its physical properties closely mirror those of its non-deuterated analog, its +3 Da mass shift makes it an indispensable tool for modern analytical and pharmaceutical research. Its primary application as an internal standard ensures accuracy and precision in quantitative bioanalytical methods, underpinning the integrity of pharmacokinetic and drug metabolism studies. The synthetic and analytical methodologies described herein provide a robust framework for its preparation and validation, empowering researchers to leverage this compound to its full potential in the pursuit of drug discovery and development.

References

-

PubChem. 5-Bromo-2-methoxybenzoic acid. [Link]

-

PubMed. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. [Link]

-

Chemsrc. 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9. [Link]

-

ExportersIndia. 5-bromo-2-(methoxy-d3)benzoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. [Link]

-

LookChem. Cas 22921-68-2,2-BROMO-5-METHOXYBENZOIC ACID. [Link]

-

PubChem. 2-Bromo-5-methoxybenzoic acid. [Link]

-

Alsachim. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. [Link]

-

Chegg. Solved The ?1 H NMR spectrum for the. [Link]

-

SpectraBase. benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Chemicals Knowledge Hub. The importance of isotopic labelling in drug development. [Link]

-

National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

-

EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

SpectraBase. 5-Bromo-2-methoxycinnamic acid - Optional[Raman] - Spectrum. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

- 1. 5-bromo-2-(methoxy-d3)benzoic Acid - Cas No: 2222512-00-5, Molecular Formula: C8h7bro3, Purity: 96%, Molecular Weight: 234.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 5-溴-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 5-bromo-2-methoxy Benzoic Acid - 5-bromo-2-methoxy Benzoic Acid Exporter, Importer, Manufacturer & Supplier, Virar, India [sihaulichemicals.net]

- 7. 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9 | Chemsrc [chemsrc.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 11. chegg.com [chegg.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Molecular Weight Calculation and Analytical Validation for 5-Bromo-2-methoxy-(d3)-benzoic acid

Executive Summary

In modern pharmacokinetic profiling and quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for mitigating matrix effects and normalizing ionization variances in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows [1]. 5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5) serves as a critical deuterated analog of its unlabeled counterpart, 5-Bromo-2-methoxybenzoic acid [2][3].

This technical guide provides a rigorous deconstruction of the molecule's structural formula, a highly accurate macroscopic molar mass calculation for gravimetric formulation, and the exact monoisotopic mass derivation required for high-resolution mass spectrometry (HRMS) targeting.

Structural Deconstruction & Chemical Formula

To calculate the molecular weight with absolute precision, we must first establish the exact atomic inventory of the target compound. The base pharmacophore is benzoic acid ( C7H6O2 ). The nomenclature dictates two specific substitutions on the benzene ring:

-

Position 2: A methoxy group where the three hydrogens are replaced by deuterium ( −OCD3 ).

-

Position 5: A bromine atom ( −Br ).

Atomic Inventory Derivation:

-

Ring Carbons: 6

-

Carboxyl Group: 1 Carbon, 2 Oxygens, 1 Hydrogen ( −COOH )

-

Methoxy-(d3) Group: 1 Carbon, 1 Oxygen, 3 Deuteriums ( −OCD3 )

-

Bromo Group: 1 Bromine ( −Br )

-

Remaining Ring Hydrogens: 3 (at positions 3, 4, and 6)

Summing these components yields the final chemical formula: C8H4D3BrO3 .

Fig 1: Structural derivation logic for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Macroscopic Molar Mass Calculation (Gravimetric Standard)

For bench-level preparations—such as weighing the lyophilized powder to create stock solutions—the standard molar mass must be used. This calculation relies on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) 2021 report, which accounts for the natural terrestrial isotopic distribution of each element [4].

| Element | Symbol | Atom Count | IUPAC 2021 Standard Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Deuterium | D | 3 | 2.014 | 6.042 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 234.063 g/mol |

Note: The calculated molar mass of 234.063 g/mol is the value required when calculating molarity for in vitro assays or pharmacokinetic dosing.

Monoisotopic Exact Mass & MS Isotopic Signatures

While the macroscopic molar mass is used for physical weighing, High-Resolution Mass Spectrometry (HRMS) detects individual ions based on their exact monoisotopic mass.

Bromine naturally exists as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%). Therefore, 5-Bromo-2-methoxy-(d3)-benzoic acid will exhibit a distinct "doublet" isotopic signature in the mass spectrum separated by ~2 Da.

Exact Mass Calculation ( 79Br Isotope)

| Isotope | Atom Count | Exact Mass (Da) | Total Mass (Da) |

| 12C | 8 | 12.000000 | 96.000000 |

| 1H | 4 | 1.007825 | 4.031300 |

| 2H (D) | 3 | 2.014102 | 6.042306 |

| 79Br | 1 | 78.918337 | 78.918337 |

| 16O | 3 | 15.994915 | 47.984745 |

| Neutral Exact Mass | 232.976688 Da |

Because this molecule contains a carboxylic acid moiety, it readily undergoes deprotonation in Electrospray Ionization negative mode (ESI-). The loss of a proton ( 1H+ , exact mass 1.007276 Da) results in the [M−H]− anion.

-

[M−H]− m/z for 79Br : 232.976688−1.007276=231.9694

-

[M−H]− m/z for 81Br : 234.974641−1.007276=233.9674

Experimental Protocol: HRMS Validation Workflow

To ensure the integrity of the purchased or synthesized 5-Bromo-2-methoxy-(d3)-benzoic acid, the following self-validating analytical protocol must be executed.

Step 1: Stock Solution Preparation

-

Weigh exactly 1.00 mg of 5-Bromo-2-methoxy-(d3)-benzoic acid powder.

-

Dissolve in 1.00 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

-

Causality Check: Methanol is chosen over water for the stock to prevent microbial degradation and ensure complete solubility of the lipophilic brominated benzene ring.

Step 2: Working Solution Dilution

-

Dilute the stock solution to a final concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

-

Causality Check: Ammonium acetate acts as a volatile buffer that stabilizes the pH, promoting the formation of the [M−H]− carboxylate anion without causing the severe ion suppression typically seen with non-volatile salts.

Step 3: LC-MS/MS Acquisition

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Organic (Acetonitrile) over 3 minutes.

-

Ionization: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV.

-

Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolution of ≥70,000 (at m/z 200). Scan range: m/z 150–300.

-

Data Validation: Confirm the presence of the co-eluting doublet peaks at exactly m/z 231.969 and m/z 233.967 with a ~1:1 intensity ratio.

Fig 2: HRMS validation workflow for isotopic signature detection.

References

An In-Depth Technical Guide to the Isotopic Enrichment Levels of 5-Bromo-2-methoxy-(d3)-benzoic acid

Introduction: The Critical Role of Isotopic Labeling in Pharmaceutical Development

In the landscape of modern drug discovery and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] The strategic replacement of one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium (²H or D), can significantly alter a molecule's metabolic fate without changing its fundamental pharmacological activity. This "deuterium switch" can lead to improved pharmacokinetic profiles, such as increased metabolic stability and a longer half-life, potentially reducing dosing frequency and improving patient compliance.[2] 5-Bromo-2-methoxy-(d3)-benzoic acid is a key building block in the synthesis of more complex deuterated active pharmaceutical ingredients (APIs). Its primary utility lies in its application as an internal standard in quantitative bioanalysis, where its near-identical physicochemical properties to the non-labeled analyte allow for precise correction of analytical variability.[3][4]

This guide provides a comprehensive technical overview of the synthesis and, most critically, the rigorous analytical methodologies required to determine the isotopic enrichment of 5-Bromo-2-methoxy-(d3)-benzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid: A Representative Pathway

The synthesis of 5-Bromo-2-methoxy-(d3)-benzoic acid involves two key transformations: the introduction of the deuterated methyl group and the regioselective bromination of the aromatic ring. While multiple synthetic routes can be envisioned, a common and logical approach begins with a suitable precursor, such as 5-Bromosalicylic acid, and introduces the deuterated methyl group via a Williamson ether synthesis using a deuterated methylating agent.

Causality in Synthetic Route Selection

The choice of starting material and reagents is dictated by efficiency, selectivity, and the need to control the introduction of the deuterium label. Using a commercially available, highly enriched deuterated methylating agent like methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) is crucial for achieving high isotopic enrichment in the final product. The bromination step requires careful control of conditions to ensure the desired regioselectivity, targeting the 5-position of the benzoic acid ring.

Step-by-Step Synthetic Protocol

-

O-Methylation with Deuterated Reagent:

-

To a solution of 5-bromosalicylic acid in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Add a high-purity deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography (LC).

-

After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.

-

The resulting crude product is the methyl ester of 5-Bromo-2-methoxy-(d3)-benzoic acid.

-

-

Saponification to the Carboxylic Acid:

-

Dissolve the crude methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

After completion of the reaction, cool the mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-Bromo-2-methoxy-(d3)-benzoic acid.

-

Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

-

Caption: Synthetic workflow for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Analytical Characterization: A Triad of Techniques for Isotopic Enrichment Determination

The cornerstone of quality control for any isotopically labeled compound is the accurate determination of its isotopic enrichment and the distribution of its isotopologues. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatographic purity analysis (e.g., HPLC) provides a self-validating system for the comprehensive characterization of 5-Bromo-2-methoxy-(d3)-benzoic acid.

I. Mass Spectrometry: The Quantitative Core

High-resolution mass spectrometry (HRMS) is the primary technique for quantifying isotopic enrichment.[5] It allows for the separation and relative quantification of the different isotopologues of the target molecule.

The output of the synthesis is not a single, perfectly d3-labeled species but rather a statistical distribution of isotopologues. The relative abundance of each is determined by the isotopic enrichment of the starting materials. A typical high-quality batch of a d3-labeled compound will exhibit an isotopologue distribution similar to the one presented in Table 1, which is based on a real-world Certificate of Analysis for a closely related deuterated standard, 3,6-Dichloro-2-methoxy-d3-benzoic Acid.[6]

Table 1: Representative Isotopologue Distribution for a High-Enrichment d3-Labeled Benzoic Acid Derivative

| Isotopologue | Description | Theoretical Mass Shift | Representative Abundance (%) |

| d₀ | Unlabeled | 0 | 0.06 |

| d₁ | One Deuterium | +1 | 0.04 |

| d₂ | Two Deuteriums | +2 | 0.21 |

| d₃ | Fully Labeled | +3 | 99.69 |

Data adapted from a Certificate of Analysis for a related d3-labeled standard.[6]

-

Sample Preparation:

-

Prepare a stock solution of 5-Bromo-2-methoxy-(d3)-benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a corresponding solution of the non-deuterated reference standard, 5-Bromo-2-methoxybenzoic acid.

-

Create a series of dilutions for both the labeled and unlabeled compounds for analysis.

-

-

LC-MS/MS Method:

-

Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻. Utilize a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.

-

Data Acquisition: Perform a full scan MS analysis over a mass range that encompasses the molecular ions of both the deuterated and non-deuterated compounds.

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

Extract the ion chromatograms for the theoretical m/z values of the d₀, d₁, d₂, and d₃ isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.

-

The isotopic enrichment is typically reported as the percentage of the desired fully labeled (d₃) species.

-

Caption: Workflow for isotopic enrichment analysis by LC-HRMS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Site of Labeling

While MS provides the quantitative data, NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific location of the deuterium atoms.[7]

-

¹H NMR (Proton NMR): This is the most direct way to observe the effect of deuteration. The replacement of a proton with a deuterium atom results in the disappearance or significant attenuation of the corresponding signal in the ¹H NMR spectrum. For 5-Bromo-2-methoxy-(d3)-benzoic acid, the singlet corresponding to the methoxy protons (-OCH₃) in the unlabeled compound (typically around 3.9 ppm) should be absent or greatly reduced in intensity.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group confirms the presence of deuterium at that position.

-

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the deuterated methyl group will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1), and its chemical shift will be slightly upfield compared to the corresponding carbon in the unlabeled compound.

-

Sample Preparation: Dissolve an appropriate amount of the 5-Bromo-2-methoxy-(d3)-benzoic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The absence of a signal at ~3.9 ppm confirms the high level of deuteration at the methoxy position.

-

²H NMR Acquisition: On a spectrometer equipped with a deuterium probe, acquire a ²H NMR spectrum. A signal at ~3.9 ppm will confirm the presence of deuterium.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the region for the methoxy carbon (typically ~56 ppm) for the characteristic triplet pattern.

III. Chromatographic Purity: Assessing Chemical Contaminants

High isotopic enrichment is meaningless without high chemical purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the presence of any non-labeled impurities, such as starting materials or synthesis by-products.

-

Method: Utilize the same or a similar LC method as described for the LC-MS analysis.

-

Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

-

Quantification: Inject a known concentration of the sample and integrate the peak area of the main component and any impurity peaks.

-

Purity Calculation: Express the chemical purity as the percentage of the main peak area relative to the total area of all peaks. A typical specification for a high-quality standard is >98% chemical purity.[8]

Regulatory and Quality Control Considerations

While there are currently no specific pharmacopeial monographs for 5-Bromo-2-methoxy-(d3)-benzoic acid, the principles outlined by regulatory bodies like the FDA and in pharmacopeias such as the USP for pharmaceutical ingredients and reference standards are applicable.[7][9]

-

Identity: The identity of the compound is confirmed by the collective data from MS and NMR.

-

Strength (Isotopic Enrichment): The isotopic enrichment, as determined by MS, should meet a pre-defined specification. For use as an internal standard, an isotopic enrichment of ≥98% for the desired labeled species is generally required.[3]

-

Purity: The chemical purity, determined by HPLC, must also meet a high standard, typically >98%, to avoid interference from impurities in analytical assays.[8]

-

Labeling: The certificate of analysis and product label must clearly state the isotopic enrichment, the distribution of isotopologues, and the chemical purity.[9]

Conclusion

The determination of isotopic enrichment for 5-Bromo-2-methoxy-(d3)-benzoic acid is a multi-faceted process that requires a synergistic application of mass spectrometry and NMR spectroscopy, complemented by chromatographic purity analysis. This rigorous, self-validating approach ensures the quality, identity, and reliability of this critical building block for the development of next-generation deuterated pharmaceuticals. By understanding the causality behind the synthetic and analytical methodologies, researchers and drug development professionals can confidently utilize this and other isotopically labeled compounds to advance their research and development programs.

References

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

-

Stable Isotopes. (n.d.). Axios Research. Retrieved from [Link]

-

5-bromo-2-(methoxy-d3)benzoic Acid. (n.d.). National Analytical Corporation. Retrieved from [Link]

-

Isotope-labeled Pharmaceutical Standards. (2024, November 13). AZoM. Retrieved from [Link]

-

benzoic acid, 5-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-. (n.d.). SpectraBase. Retrieved from [Link]

-

5-Bromo-2-methoxybenzoic acid. (2025, August 26). Chemsrc. Retrieved from [Link]

-

5-Bromo-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (2025, November 10). Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (2022, March 23). Scribd. Retrieved from [Link]

-

2-Bromo-5-methoxybenzoic acid, 98%, COA, Certificate of Analysis. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Solved The ?1 H NMR spectrum for the. (2024, February 1). Chegg. Retrieved from [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

USP-NF 〈7〉 Labeling. (2020, July 31). U.S. Pharmacopeia. Retrieved from [Link]

-

Deuteriation of methoxybenzoic acids in the presence of homogeneous platinum catalyst. (n.d.). AKJournals. Retrieved from [Link]

-

Requirements on Content and Format of Labeling for Human Prescription Drug and Biological Products. (2006, January 24). Federal Register. Retrieved from [Link]

-

Further topics: Pt. 1: Specialized techniques in IRMS Pt. 2: Compound Specific Isotope Analysis. (2021, January 15). ETH Zürich. Retrieved from [Link]

-

FDA's Labeling Resources for Human Prescription Drugs. (2025, July 1). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard | MDPI [mdpi.com]

- 5. Stable Isotopes |Axios Research [axios-research.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-bromo-2-(methoxy-d3)benzoic Acid - Cas No: 2222512-00-5, Molecular Formula: C8h7bro3, Purity: 96%, Molecular Weight: 234.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. isotope.com [isotope.com]

Biotransformation and Pharmacokinetic Optimization of 5-Bromo-2-methoxybenzoic Acid Analogs: A Technical Whitepaper

Executive Summary

The 5-bromo-2-methoxybenzoic acid scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for a variety of neuroactive and metabolically targeted agents. Most notably, it is the core moiety in 5-HT4 receptor agonists (such as the antiemetic Bromopride) and is increasingly utilized in advanced peptidomimetics to enhance proteolytic stability.

This whitepaper provides an in-depth analysis of the metabolic pathways, receptor binding causality, and synthetic methodologies associated with 5-bromo-2-methoxybenzoic acid analogs. By dissecting the chemical logic behind these processes, this guide equips researchers with self-validating protocols for synthesizing and analyzing these critical compounds.

Metabolic Fate and Degradation Pathways

Understanding the biotransformation of 5-bromo-2-methoxybenzoic acid derivatives is critical for predicting pharmacokinetics and shelf-life stability. The clinical drug Bromopride (4-amino-5-bromo-N-(2-diethylaminoethyl)-2-methoxybenzamide) serves as the primary model for this scaffold's metabolic behavior.

Primary and Secondary Biotransformation

In mammalian models, the primary metabolic clearance of Bromopride involves the enzymatic or acid-catalyzed hydrolysis of the benzamide bond. This cleavage yields the primary metabolite 4-amino-5-bromo-2-methoxybenzoic acid (BIB) .

Under extended acidic conditions (such as those simulated in forced degradation studies), BIB undergoes a secondary degradation pathway involving decarboxylation and deamination, ultimately yielding 2-bromo-5-methoxyaniline (BID) 1. Concurrently, oxidative metabolism (driven by CYP450 enzymes in vivo or peroxide exposure in vitro) targets the diethylaminoethyl side chain, producing oxidative impurities known as BIC and BIE.

Metabolic and degradation pathways of Bromopride yielding BIB and BID.

Structural Causality: Receptor Affinity and Conformation

The 4-amino-5-halo-2-methoxybenzoyl scaffold is a high-affinity pharmacophore for the serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR) targeted for gastrointestinal motility and cognitive disorders 2.

The Causality of the Scaffold:

-

The 5-Bromo Substitution: The heavy halogen atom at the 5-position acts as a lipophilic anchor. It dramatically increases the electron-withdrawing nature of the ring, which optimizes the electrostatic interactions within the hydrophobic pocket of the 5-HT4 receptor.

-

The 2-Methoxy Substitution: The methoxy group is not merely a steric filler; it participates in an intramolecular hydrogen bond with the adjacent amide proton. This interaction locks the benzamide bond into a rigid, coplanar conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon receptor binding is significantly reduced, driving nanomolar affinity.

Quantitative Data Summary

The following table summarizes the binding affinity ( Ki ) of ester derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid for the rat 5-HT4 receptor. Because the chloro- and bromo-analogs share near-identical steric and electronic profiles, this data serves as a validated baseline for the halogenated pharmacophore 2.

| Compound ID | Substituent on Piperidine Ring (R) | Ki (nM) for Rat 5-HT4 Receptor |

| 7a | H | 1.07 ± 0.5 |

| 7b | 4-Me | 1.1 ± 0.2 |

| 7c | 4-OH | 1.2 ± 0.3 |

| 7d | 4-NHAc | 1.3 ± 0.2 |

| 7g | cis-3,5-diMe | 0.26 ± 0.06 |

| 7h | trans-3,5-diMe | 0.35 ± 0.08 |

Peptidomimetic Integration: The Pro-Amb Motif

Beyond small-molecule GPCR agonists, 5-bromo-2-methoxybenzoic acid analogs are actively used to engineer metabolic stability into therapeutic peptides. A prime example is the Pro-Amb (Proline-3-amino-5-bromo-2-methoxybenzoic acid) motif.

When incorporated into peptide sequences (such as Angiotensin II analogs), the Pro-Amb motif acts as a conformational constraint. The rigid aromatic ring and the specific substitution pattern force the peptide backbone to adopt a sequential γ -turn. This turn is thermodynamically stabilized by bifurcated hydrogen bonding 3. The causality here is twofold: the unnatural pseudo-peptide motif renders the drug invisible to endogenous proteases (enhancing the pharmacokinetic half-life), while the γ -turn perfectly aligns the pharmacophores for AT2 receptor agonistic activity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify success at each step before proceeding.

Protocol A: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic Acid

Step-by-step synthesis workflow for 5-bromo-2-methoxybenzoic acid analogs.

Step 1: Amine Protection (Acetylation)

-

Procedure: Dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid. Add 1.2 equivalents of acetic anhydride dropwise. Stir at room temperature for 2 hours.

-

Causality: The free amine is highly activating and prone to oxidation. Acetylation dampens the ring's reactivity, preventing poly-bromination and directing the incoming bromine exclusively to the 5-position via steric and electronic steering.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf intermediate. If the starting material persists, add 0.1 eq of acetic anhydride.

Step 2: Regioselective Bromination

-

Procedure: Cool the reaction mixture to 15 °C. Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 30 minutes. Maintain the temperature strictly at 15 ± 5 °C for 1 hour.

-

Causality: Temperature control is paramount. As demonstrated in scale-up syntheses of related methoxybenzoic acid derivatives, allowing the temperature to exceed 30 °C triggers undesired demethylation of the 2-methoxy group and increases mono-brominated impurities 4.

-

Validation Checkpoint: The reaction mixture should remain a pale yellow suspension. A deep red/brown color indicates excess free bromine and potential over-reaction.

Step 3: Deprotection

-

Procedure: Isolate the acetylated intermediate via aqueous extraction. Dissolve in a mixture of methanol and 6M HCl (1:1 v/v) and reflux for 4 hours. Cool to precipitate the final 4-amino-5-bromo-2-methoxybenzoic acid product.

Protocol B: Forced Degradation & Stability-Indicating Assay

To quantify the BIB and BID metabolites from Bromopride, a stability-indicating assay must be established.

-

Procedure: Subject a 1 mg/mL solution of Bromopride to 6 mol/L HCl at 55 °C for 72 hours 1. Neutralize and analyze via UHPLC-MS.

-

Causality & Validation: A valid forced degradation study must achieve between 10% and 20% degradation of the parent API. Degradation >20% risks the formation of tertiary degradants that do not reflect real-world shelf-life, while <10% fails to adequately challenge the chromatographic resolution of the method. The emergence of the BIB mass peak ( [M+H]+ corresponding to the cleaved acid) confirms successful amide hydrolysis.

References

-

Benchchem. A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery.2

-

Ovid / Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high.1

-

National Institutes of Health (NIH) / PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.4

-

Royal Society of Chemistry. CHAPTER 6: Structural Design for Bioactive Peptides.3

Sources

- 1. ovid.com [ovid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

Difference between d3-labeled and native 5-Bromo-2-methoxybenzoic acid

An In-Depth Technical Guide to the Synthesis, Analysis, and Application of Native vs. d3-Labeled 5-Bromo-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental differences and respective applications of native 5-Bromo-2-methoxybenzoic acid and its deuterium-labeled isotopologue, d3-5-Bromo-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple comparison to explain the causality behind experimental choices, particularly in the context of quantitative bioanalysis.

Introduction: The Principle and Power of Isotopic Labeling

In modern pharmaceutical and bioanalytical research, the precise and accurate quantification of analytes in complex biological matrices is paramount.[1][2] While native compounds serve as the target of measurement, stable isotope-labeled (SIL) analogues have become indispensable tools for achieving high-quality quantitative data.[3] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose.[2][3]

The core principle of using a deuterated internal standard, such as d3-5-Bromo-2-methoxybenzoic acid, is that it is chemically and physically identical to the native analyte in almost every aspect relevant to the analytical workflow—including extraction efficiency, chromatographic retention, and ionization response.[4] However, its increased mass allows it to be distinguished by a mass spectrometer. This guide will dissect the nuanced yet critical differences between the native compound and its d3-labeled counterpart, providing a technical framework for their effective use.

Comparative Physicochemical Properties

The substitution of three hydrogen atoms with deuterium atoms in the methoxy group results in a predictable increase in molecular weight. Other macroscopic physical properties remain largely unchanged, which is a critical feature for an effective internal standard.

| Property | Native 5-Bromo-2-methoxybenzoic Acid | d3-5-Bromo-2-methoxybenzoic Acid | Rationale for Similarity/Difference |

| CAS Number | 2476-35-9[5] | Not applicable (custom synthesis) | Different chemical entities. |

| Molecular Formula | C₈H₇BrO₃[5] | C₈H₄D₃BrO₃ | Substitution of 3 H atoms with 3 D atoms. |

| Molecular Weight | 231.04 g/mol [5] | ~234.06 g/mol | Addition of three neutrons (~1.008 Da each). |

| Melting Point | 118-122 °C | Expected to be nearly identical | Isotopic substitution has a negligible effect on intermolecular forces and crystal lattice energy. |

| Chromatographic Retention Time | Identical to d3-labeled version | Identical to native version | Deuteration does not significantly alter the polarity or size of the molecule, leading to co-elution in most reversed-phase LC methods.[3] |

| Ionization Efficiency (ESI-MS) | Nearly identical to d3-labeled version | Nearly identical to native version | The electronic properties governing ionization are not significantly affected by the isotopic substitution.[3] |

Synthesis Strategy: Incorporating the Deuterium Label

The synthesis of native 5-Bromo-2-methoxybenzoic acid is well-documented and typically involves the bromination of a suitable benzoic acid precursor.[6][7][8] The key distinction in synthesizing the d3-labeled analogue is the introduction of the deuterated methoxy group (-OCD₃). This is typically achieved by using a deuterated methylating agent.

A common synthetic precursor is 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid). The Williamson ether synthesis can be employed, where the phenolic hydroxyl group is deprotonated with a base and then reacted with a methylating agent. To create the d3-labeled compound, d3-methyl iodide (CD₃I) or d3-dimethyl sulfate ((CD₃)₂SO₄) is used in place of the standard non-deuterated reagent.

Caption: Conceptual workflow for the synthesis of native vs. d3-labeled 5-Bromo-2-methoxybenzoic acid.

Analytical Differentiation: The Core of the Matter

The ability to distinguish between the native analyte and its labeled internal standard is exclusively achieved through techniques sensitive to mass differences.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for differentiating and quantifying these two compounds simultaneously.[1]

-

Molecular Ion Peak: In a typical LC-MS analysis using electrospray ionization in negative mode, the native compound will show a deprotonated molecular ion [M-H]⁻ at m/z 229.9/231.9 (accounting for the two bromine isotopes, ⁷⁹Br and ⁸¹Br). The d3-labeled compound will exhibit its [M-H]⁻ ion at m/z 232.9/234.9, a clear +3 Da mass shift.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used for selective quantification. The fragmentation patterns will be chemically similar, but key fragments will retain the mass difference. A primary fragmentation pathway for benzoic acids involves the loss of the carboxyl group or parts of it. However, a more characteristic fragmentation for this molecule involves the loss of the methyl group from the methoxy ether.

-

Native Compound: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

-

d3-Labeled Compound: Loss of a deuterated methyl radical (•CD₃, 18 Da) from its molecular ion.

-

This difference in neutral loss is a confirmatory diagnostic feature.

Caption: Comparative MS/MS fragmentation showing the differential neutral loss.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not used for routine quantification, NMR is essential for confirming the structure and successful incorporation of the deuterium label during synthesis.

| NMR Technique | Observation for Native Compound | Observation for d3-Labeled Compound |

| ¹H NMR | A sharp singlet signal around δ 3.8-4.0 ppm corresponding to the -OCH₃ protons.[9] | Absence of the singlet signal for the methoxy protons. |

| ¹³C NMR | A signal for the methoxy carbon around δ 55-60 ppm appears as a quartet (due to ¹JCH coupling) in a proton-coupled spectrum.[9] | The methoxy carbon signal will be a septet (due to ¹JCD coupling) and may show a slight upfield isotopic shift. |

| ²H (Deuterium) NMR | No signal. | A signal will be present corresponding to the -OCD₃ group. |

Application in Quantitative Bioanalysis: The Gold Standard

The primary and most critical application of d3-5-Bromo-2-methoxybenzoic acid is as an internal standard (IS) for the quantification of the native compound in complex matrices like plasma or urine, using the principle of isotope dilution mass spectrometry.[1][4]

The Causality Behind Its Superiority:

-

Correction for Matrix Effects: Biological samples contain endogenous components that can co-elute with the analyte and interfere with its ionization in the MS source, causing ion suppression or enhancement.[1][10] Because the d3-IS is chemically identical and co-elutes perfectly, it experiences the exact same matrix effects as the native analyte. The ratio of analyte-to-IS signal remains constant, correcting for this variability and dramatically improving accuracy.[10]

-

Correction for Sample Preparation Variability: During multi-step sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), analyte recovery can vary between samples. The d3-IS is added at the very beginning of this process, meaning any loss of the IS is proportional to the loss of the analyte.[1][4] This normalization corrects for inconsistencies in extraction recovery.

-

Correction for Instrumental Drift: Minor fluctuations in injection volume or detector sensitivity over an analytical run are corrected because both analyte and IS signals are affected equally in each injection.[1]

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a standard method for the therapeutic drug monitoring or pharmacokinetic analysis of 5-Bromo-2-methoxybenzoic acid in human plasma.

6.1. Materials and Reagents

-

Analytes: 5-Bromo-2-methoxybenzoic acid, d3-5-Bromo-2-methoxybenzoic acid (Internal Standard).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid.

-

Matrix: Blank human plasma.

6.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the native analyte and the d3-IS in methanol to create separate stock solutions.

-

Working Solutions: Prepare serial dilutions of the native analyte stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a separate working solution of the d3-IS at a fixed concentration (e.g., 100 ng/mL).

6.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each plasma sample (calibrators, quality controls, and unknowns) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the d3-IS working solution (100 ng/mL) to every tube except for the blank matrix sample. Vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

6.4. LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Negative Ion Mode.

-

MRM Transitions:

-

Native Analyte: Q1: 230.9 -> Q3: 215.9

-

d3-Internal Standard: Q1: 233.9 -> Q3: 215.9

-

6.5. Data Analysis

-

Integrate the peak areas for both the native analyte and the d3-IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.

-

Determine the concentration of the unknown samples from the calibration curve using their measured Peak Area Ratios.

Conclusion

The distinction between native 5-Bromo-2-methoxybenzoic acid and its d3-labeled isotopologue lies at the heart of modern quantitative analysis. While physically and chemically near-identical, the three-Dalton mass difference introduced by deuterium labeling is leveraged by mass spectrometry to provide a level of analytical accuracy and precision that is unattainable with other methods. The d3-labeled compound is not merely a variant; it is a purpose-built tool that corrects for the inherent variability of complex analytical workflows, ensuring the trustworthiness and integrity of scientific data in research and drug development.

References

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Baitai Parker Biotechnology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved from [Link]

-

O'Halloran, S. J., & Tett, S. E. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. Clinical Chemistry, 54(8), 1365-1368. Retrieved from [Link]

-

LookChem. (n.d.). Cas 22921-68-2, 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. Retrieved from [Link]

-

Scribd. (2008, March 28). Synthesis of 3 5 Bromo 2 3 Dimethoxy Phe. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

Li, J.-Q., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4, e244-e249. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Using 5-Bromo-2-methoxy-(d3)-benzoic acid as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In quantitative LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) and variable extraction recoveries are the primary sources of analytical error. To achieve the rigorous accuracy and precision required by regulatory bodies, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard [2].

5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5) is a highly specific deuterated isotopologue used for the quantification of structurally related active pharmaceutical ingredients (APIs), metabolites, and agrochemical derivatives (e.g., dicamba analogs) [1].

The Causality of Isotopic Design

The strategic placement of three deuterium atoms on the methoxy group (–OCD₃) is not arbitrary.

-

Metabolic & Chemical Stability: Unlike acidic protons (such as the carboxylic acid proton) which rapidly exchange with hydrogen in aqueous biological matrices, the carbon-deuterium bonds on the methoxy group are non-exchangeable. This ensures the integrity of the +3 Da mass shift throughout sample preparation and ionization.

-

Mass Resolution: The +3 Da shift (from the d3-methoxy group) provides sufficient mass resolution to prevent isotopic cross-talk. The natural heavy isotopes of the unlabeled analyte (e.g., ¹³C, ⁸¹Br) will not contribute to the MRM transition of the SIL-IS, ensuring a linear dynamic range at the Lower Limit of Quantification (LLOQ).

-

Co-elution Dynamics: Because the physicochemical properties of the d3-isotopologue are virtually identical to the unlabeled analyte, it co-elutes chromatographically. Any matrix components entering the electrospray ionization (ESI) source will suppress or enhance the ionization of both the analyte and the SIL-IS equally, rendering the ratio of their signals absolute and matrix-independent.

Physicochemical & Mass Spectrometric Properties

To establish a self-validating method, the mass spectrometer must be tuned to the specific isotopic signature of the compound. Due to the presence of bromine, the compound exhibits a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br). Negative electrospray ionization (ESI-) is selected because the carboxylic acid moiety readily yields a stable[M-H]⁻ precursor ion.

Table 1: Analyte and SIL-IS MRM Parameters

| Compound | Formula | Exact Mass | Precursor Ion [M-H]⁻ | Product Ion (Quantifier) | Collision Energy (CE) |

| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 230.96 | m/z 228.9 (⁷⁹Br) | m/z 184.9 (Loss of CO₂) | -18 V |

| 5-Bromo-2-methoxy-(d3)-benzoic acid | C₈H₄D₃BrO₃ | 233.97 | m/z 231.9 (⁷⁹Br) | m/z 187.9 (Loss of CO₂) | -18 V |

Note: The loss of 44 Da corresponds to the decarboxylation of the benzoic acid, a highly favorable and reproducible fragmentation pathway in collision-induced dissociation (CID).

Experimental Workflows & Mechanisms

Bioanalytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow from matrix spiking to data processing.

Matrix Effect Compensation Mechanism

Caption: Mechanism by which SIL-IS co-elution normalizes variable ion suppression in the ESI source.

Step-by-Step Protocol: Sample Preparation & LC-MS/MS

This protocol is designed as a self-validating system. By incorporating the SIL-IS at the very first step, any subsequent volumetric errors, thermal degradation, or incomplete extractions are mathematically canceled out during data processing, satisfying the rigorous requirements of ICH M10 and FDA guidelines [2, 3].

Reagent Preparation

-

SIL-IS Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of 5-Bromo-2-methoxy-(d3)-benzoic acid in 1.0 mL of LC-MS grade Methanol. Store at -20°C.

-

SIL-IS Working Solution (50 ng/mL): Dilute the stock solution in 50:50 Methanol:Water (v/v). Causality: An aqueous-organic mix prevents solvent shock and protein crash upon introduction to the plasma sample, ensuring homogeneous equilibration.

Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL low-bind microcentrifuge tube.

-

Add 10 µL of the SIL-IS Working Solution (50 ng/mL). Vortex for 10 seconds to ensure binding equilibrium between the IS and plasma proteins.

-

Add 150 µL of ice-cold Acetonitrile (100%). Causality: Cold organic solvent rapidly denatures plasma proteins (albumin, globulins) while minimizing the exothermic degradation of the analytes.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade Water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent breakthrough" on the reverse-phase column.

LC-MS/MS Conditions

Chromatography:

-

Column: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note on pH: Although the method uses negative ESI, 0.1% Formic Acid (pH ~2.7) is used to keep the benzoic acid (pKa ~3.5) predominantly protonated in solution. This ensures strong retention and sharp peak shape on the C18 column. The high voltage in the ESI source easily strips the proton to form the [M-H]⁻ ion.

Table 2: UHPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 2.5 | 0.4 | 10 | 90 |

| 3.5 | 0.4 | 10 | 90 |

| 3.6 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 (Re-equilibration) |

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Matrix Factor (MF) Evaluation

The Matrix Factor evaluates the degree of ion suppression. It is calculated by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of the analyte in a neat solvent solution.

-

IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS).

-

Acceptance Criteria: The IS-normalized MF must be close to 1.0, and the coefficient of variation (CV) across 6 different matrix lots must be ≤ 15%.

Isotopic Purity & Cross-Talk Check

Before finalizing the method, inject a high-concentration sample of the unlabeled analyte (Upper Limit of Quantification, ULOQ) without the SIL-IS. Monitor the d3-MRM channel (m/z 231.9 → 187.9) to ensure no natural heavy isotopes bleed into the IS channel. Conversely, inject the SIL-IS alone and monitor the unlabeled MRM channel to verify the isotopic purity of the d3-reagent (>98% D-enrichment is required) [1].

References

Application Note: Synthesis Protocol for 5-Bromo-2-methoxy-(d3)-benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Bromo-2-methoxy-(d3)-benzoic acid (CAS: 2222512-00-5)

Introduction & Scientific Rationale

5-Bromo-2-methoxy-(d3)-benzoic acid is a highly specialized, stable isotope-labeled building block 1. It is predominantly utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), metabolic tracing studies, and the development of radioligands for receptor binding assays, such as those targeting D2-like dopamine receptors 2. The incorporation of a trideuteromethoxy (-OCD₃) group provides enhanced metabolic stability against cytochrome P450-mediated O-demethylation due to the primary kinetic isotope effect, ensuring robust stability in complex biological matrices 3.

The Causality of the Synthetic Strategy

The synthesis of 2-methoxybenzoic acid derivatives typically begins with cost-effective salicylic acid analogs 4. A common pitfall in synthesizing the deuterated variant is attempting a direct, one-step mono-deuteromethylation of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid).

Mechanistic Reality: The carboxylic acid proton (pKa ~2.9) is significantly more acidic than the phenolic proton (pKa ~13). If only one equivalent of iodomethane-d3 (CD₃I) is used, the reaction selectively forms the ester (methyl-d3 5-bromosalicylate) rather than the desired ether. Therefore, to ensure complete functionalization of the phenol, an exhaustive bis-deuteromethylation must be performed using excess CD₃I and a mild base (K₂CO₃). This generates the intermediate methyl-d3 5-bromo-2-(methoxy-d3)benzoate.

Following this, a selective saponification is executed. The ester bond is highly susceptible to nucleophilic acyl substitution by hydroxide ions, whereas the aryl-methoxy ether bond is completely stable under aqueous basic conditions. This orthogonal reactivity allows for the quantitative recovery of the free carboxylic acid while retaining the -OCD₃ isotopic label.

Reaction Pathway & Experimental Workflow

Chemical synthesis pathway for 5-Bromo-2-methoxy-(d3)-benzoic acid.

Step-by-step experimental workflow for the synthesis process.

Quantitative Data & Reaction Parameters

| Parameter | Step 1: Bis-Deuteromethylation | Step 2: Saponification |

| Reagents | 5-Bromosalicylic acid, CD₃I, K₂CO₃ | Intermediate, NaOH, HCl |

| Solvent | DMF (Anhydrous) | Methanol / Water |

| Temperature | 60 °C | 70 °C (Reflux) |

| Reaction Time | 4 - 6 hours | 2 hours |

| Target Intermediate/Product | Methyl-d3 5-bromo-2-(methoxy-d3)benzoate | 5-Bromo-2-methoxy-(d3)-benzoic acid |

| Expected Yield | 92 - 95% | 88 - 91% |

| Isotopic Purity (NMR) | > 99 atom % D | > 98 atom % D |

Step-by-Step Experimental Protocol

Step 1: Exhaustive Bis-Deuteromethylation

-

Preparation: Charge a flame-dried, 250 mL round-bottom flask with 5-bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol, 1.0 eq) and finely powdered, anhydrous potassium carbonate (K₂CO₃, 19.1 g, 138.3 mmol, 3.0 eq).

-

Solvation: Suspend the solid mixture in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Alkylation: Cool the suspension to 0 °C using an ice bath. Dropwise, add iodomethane-d3 (CD₃I, 16.7 g, 115.2 mmol, 2.5 eq) via a syringe to control the exothermic alkylation process.

-

Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Stir vigorously for 4–6 hours.

-

Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the highly polar starting material spot disappears, replaced entirely by a non-polar spot corresponding to the bis-methylated intermediate.

-

-

Isolation: Quench the reaction by slowly pouring the mixture into 400 mL of vigorously stirred crushed ice/water. Filter the resulting white precipitate, wash with cold distilled water (3 x 50 mL), and dry under vacuum to yield methyl-d3 5-bromo-2-(methoxy-d3)benzoate.

Step 2: Selective Saponification

-

Dissolution: Transfer the dried intermediate from Step 1 into a 250 mL round-bottom flask and dissolve it in 80 mL of Methanol.

-

Hydrolysis: Add 40 mL of a 2M aqueous Sodium Hydroxide solution (NaOH, ~3.0 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.

-

Expert Insight: Under these conditions, the ester undergoes rapid nucleophilic acyl substitution, while the -OCD₃ ether remains completely unreactive to the base, ensuring the integrity of the isotopic label.

-

-

Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

Step 3: Acidification & Final Isolation

-

Cooling: Cool the remaining aqueous layer to 0 °C in an ice bath. If the solution is cloudy, extract once with diethyl ether (50 mL) to remove unreacted organic impurities, retaining the aqueous layer.

-

Acidification: Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring continuously until the pH reaches 2.0 (monitor with pH paper). A thick, white crystalline precipitate of 5-bromo-2-methoxy-(d3)-benzoic acid will form immediately.

-

Purification: Filter the solid via vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and recrystallize from a minimal amount of hot ethanol/water. Dry under high vacuum at 40 °C overnight to achieve >99% chemical purity and >98 atom % D.

References

-

"In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors." Johannes Gutenberg-Universität Mainz. URL:[Link]

-

"Deuterated Supplier in India - Isotope Purity and Stability." Chemical Manufacturers. URL:[Link]

Sources

Deuterium labeling techniques for methoxy-benzoic acid derivatives

Advanced Deuterium Labeling Techniques for Methoxy-Benzoic Acid Derivatives: Protocols and Mechanistic Insights

Introduction & Strategic Rationale

In modern drug development and analytical chemistry, the strategic incorporation of deuterium into methoxy-benzoic acid derivatives serves multiple critical functions. By replacing protium with deuterium, researchers can leverage the kinetic isotope effect (KIE) to block metabolic liabilities—such as cytochrome P450-mediated O-demethylation—or generate highly stable, mass-shifted internal standards for LC-MS/MS quantification.

As an application scientist, selecting the correct labeling strategy is paramount. This guide details two orthogonal, field-proven methodologies: the synthesis of -OCD₃ derivatives via nucleophilic O-methylation, and the regioselective deuteration of the aromatic ring via Palladium(II)-catalyzed directed C-H activation.

Synthesis of -OCD₃ Derivatives via O-Methylation

Mechanistic Insight & Causality: The conversion of a hydroxybenzoic acid precursor to a deuterated methoxybenzoic acid (-OCD₃) relies on an Sₙ2 nucleophilic substitution using iodomethane-d₃ (CD₃I)[1]. The choice of base and solvent dictates the success and cleanliness of this reaction. While potassium carbonate (K₂CO₃) is commonly used, substituting it with cesium carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) drastically improves the reaction kinetics. This is due to the "cesium effect": the larger ionic radius of the Cs⁺ cation creates a looser, highly dissociated ion pair with the phenoxide intermediate, maximizing the oxygen's nucleophilicity.

Because the carboxylic acid moiety is also susceptible to esterification by CD₃I, this protocol utilizes a deliberate over-alkylation strategy followed by a mild, selective saponification to yield the free -OCD₃ benzoic acid.

Protocol 1: Step-by-Step O-Deuteromethylation Self-Validating System: The intermediate stage is validated by the complete disappearance of the phenolic -OH stretch (~3200 cm⁻¹) in FT-IR. Final product validation is achieved via ¹H NMR; a successful reaction will show the complete absence of the characteristic -OCH₃ singlet at ~3.8 ppm, confirming >98% isotopic purity.

-

Deprotonation: In an oven-dried, argon-purged flask, dissolve 1.0 mmol of the target hydroxybenzoic acid in 5.0 mL of anhydrous DMF. Add 2.5 mmol of finely ground, anhydrous Cs₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.

-

Alkylation: Dropwise, add 2.5 mmol of CD₃I (iodomethane-d₃)[1]. Seal the vessel and stir at 40 °C for 4 hours.

-

Intermediate Isolation: Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate deuteromethyl deuteromethoxybenzoate.

-

Saponification: Dissolve the crude ester in 4.0 mL of THF/MeOH (1:1). Add 2.0 mL of 2M aqueous LiOH. Stir at room temperature for 2 hours to selectively hydrolyze the ester without cleaving the robust -OCD₃ ether linkage.

-

Acidification & Recovery: Acidify the aqueous layer to pH 2 using 1M HCl. The target -OCD₃ benzoic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Directed Ortho-C-H Deuteration of Methoxybenzoic Acids

Mechanistic Insight & Causality: When the goal is to label the aromatic core rather than the methoxy group, transition-metal catalyzed C-H activation is the premier choice. Palladium(II) acetate, paired with a deuterium source like deuterated acetic acid (AcOD), facilitates highly regioselective ortho-deuteration[2].

The causality behind the efficiency of this reaction lies in the nature of the directing group. The carboxylic acid (-COOH) acts as a weakly coordinating directing group. Strongly coordinating groups often poison palladium catalysts by forming highly stable, unreactive palladacycles. In contrast, the weak coordination of the -COOH group allows for rapid, reversible binding to the Pd(II) center. This facilitates transient C-H cleavage, rapid H/D exchange with the AcOD solvent pool, and immediate product release, ensuring exceptional catalytic turnover[2].

Protocol 2: Pd(II)-Catalyzed Ortho-Deuteration Self-Validating System: The extent of deuteration is directly quantified by ¹H NMR integration. The integrals of the ortho-aromatic protons will decrease to near zero, while the meta or para proton integrals remain strictly constant, validating both the regioselectivity and the isotopic enrichment.

-

Reaction Assembly: In a heavy-walled glass reaction tube, combine 1.0 mmol of the methoxybenzoic acid derivative, 0.05 mmol (5 mol%) of Pd(OAc)₂, and 0.2 mmol of an additive such as sodium acetate (NaOAc) to facilitate the concerted metalation-deprotonation (CMD) pathway.

-

Isotope Exchange: Add 2.0 mL of AcOD (acetic acid-d₄) as both the solvent and the deuterium source.

-

Thermal Activation: Seal the tube with a PTFE cap and heat the mixture to 90 °C in an oil bath for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure ortho-deuterated methoxybenzoic acid.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both labeling strategies, allowing researchers to select the optimal pathway based on their specific structural requirements.

| Parameter | O-Methylation (-OCD₃) | Directed C-H Deuteration (Ring-D) |

| Precursor Required | Hydroxybenzoic Acid | Methoxybenzoic Acid |

| Isotope Source | CD₃I (Liquid) | AcOD or D₂O (Liquid) |

| Active Catalyst / Base | Cs₂CO₃ (Base) | Pd(OAc)₂ (Catalyst) |

| Primary Solvent | Anhydrous DMF | AcOD |